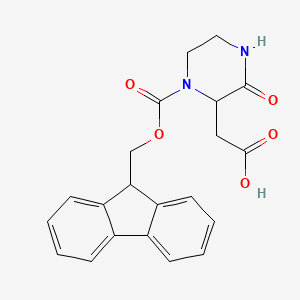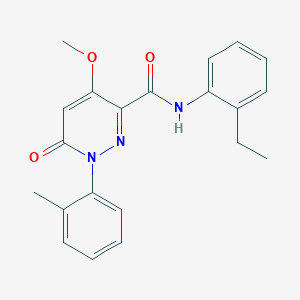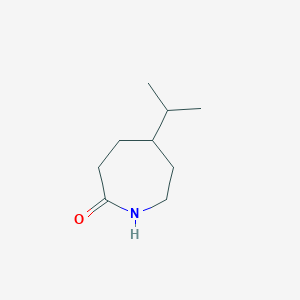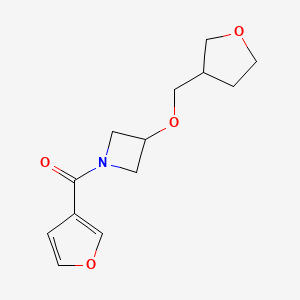![molecular formula C12H10N4O3S B2935117 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 872689-05-9](/img/structure/B2935117.png)
2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is a pyridazine derivative that has a sulfanylacetamide functional group attached to it.
Aplicaciones Científicas De Investigación
Pharmacological Research
Glutaminase Inhibitors : Analogues similar to the queried compound have been evaluated for their potential as glutaminase inhibitors, showing promise in attenuating the growth of certain cancer cells in vitro and in mouse models. This suggests a potential for research into cancer treatment strategies (Shukla et al., 2012).
Antimicrobial Agents : A series of pyridines and pyridine-based sulfa-drugs have been reported to exhibit significant antimicrobial activities, hinting at potential applications in developing new antimicrobial agents (El‐Sayed et al., 2017).
Anti-inflammatory and Analgesic Activities : Some thiophene, imidazole, and pyridine derivatives have been synthesized, demonstrating good anti-inflammatory and analgesic activities. This indicates their potential in the development of new drugs for treating pain and inflammation (Sondhi et al., 2008).
Materials Science
- High Refractive Index Polyimides : Research into thiophenyl-substituted benzidines has led to the synthesis of transparent polyimides with high refractive indices and small birefringences, suggesting applications in optoelectronics and advanced materials (Tapaswi et al., 2015).
Chemical Biology
- Molecular Imaging : Compounds with structures related to the queried compound have been explored as chemical probes for molecular imaging and detection of hydrogen sulfide and reactive sulfur species in biological systems, indicating potential applications in biomedical research and diagnostics (Lin et al., 2015).
Mecanismo De Acción
Target of Action
Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets . The specific targets can vary widely depending on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of pyridazinone derivatives can also vary greatly. For example, some pyridazinone derivatives have been shown to inhibit phosphodiesterase III (PDE-III), leading to enhanced inotropic and vasodilator properties .
Biochemical Pathways
Pyridazinone derivatives can affect a variety of biochemical pathways, again depending on their exact structure and functional groups. They have been shown to have a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other activities .
Result of Action
The molecular and cellular effects of pyridazinone derivatives can include a wide range of responses, from changes in cell signaling and function to cell death, depending on the specific compound and its targets .
Propiedades
IUPAC Name |
2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c13-11(17)7-20-12-5-4-10(14-15-12)8-2-1-3-9(6-8)16(18)19/h1-6H,7H2,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGVEQJYYBHIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2935036.png)


![N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2935042.png)

![4-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2935044.png)
![ethyl 3-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1H-pyrazole-4-carboxylate](/img/structure/B2935045.png)
![N-(3-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2935046.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2935047.png)
![4-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2935048.png)


![2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935057.png)